![molecular formula C12H15BN2O3 B2482470 [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronsäure CAS No. 2377605-89-3](/img/structure/B2482470.png)
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid: is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with a tert-butyl group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in cross-coupling reactions.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features and reactivity.
Biological Probes: Utilized in the development of probes for biological imaging and diagnostic applications.
Industry:
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Agriculture: Potential use in the development of agrochemicals due to its biological activity.
Wirkmechanismus
Target of Action
The primary targets of [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid are currently unknown. This compound is a derivative of the 1,3,4-oxadiazole family
Mode of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit diverse biological activities, including anti-tumor , anti-inflammatory , and herbicidal properties . The boronic acid group may also play a role in the compound’s interaction with its targets, as boronic acids are often used in Suzuki-Miyaura coupling reactions .
Biochemical Pathways
Based on the known activities of related compounds, it could potentially influence pathways related to cell proliferation, inflammation, and plant growth .
Result of Action
Given the known activities of related compounds, it may have potential anti-tumor, anti-inflammatory, or herbicidal effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid moiety. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The tert-butyl group can be introduced via alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, to form boronic esters or borates.
Reduction: Reduction reactions can target the oxadiazole ring or the boronic acid group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced oxadiazole derivatives or boronic acid derivatives.
Substitution: Various substituted phenylboronic acids or biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
[3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine]: Features a pyrazole ring instead of an oxadiazole ring, with similar applications in organic synthesis and medicinal chemistry.
Other Boronic Acids: Compounds like phenylboronic acid and its derivatives, which are widely used in organic synthesis and as enzyme inhibitors.
Uniqueness:
Eigenschaften
IUPAC Name |
[3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-12(2,3)11-15-14-10(18-11)8-5-4-6-9(7-8)13(16)17/h4-7,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXYYWBCRRLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
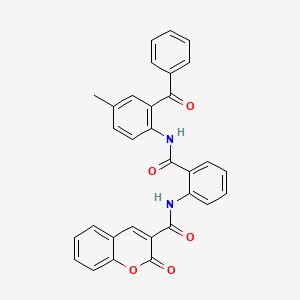
![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)
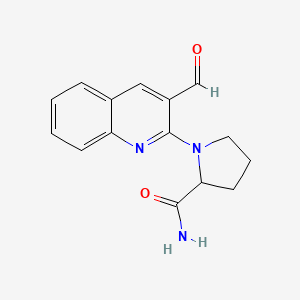
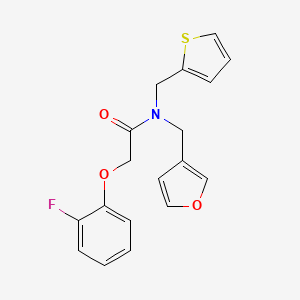
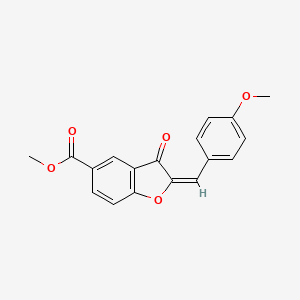
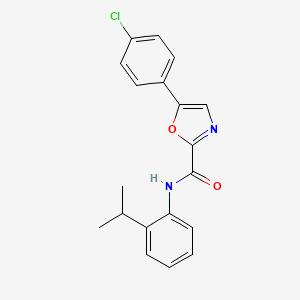
methanone](/img/structure/B2482397.png)

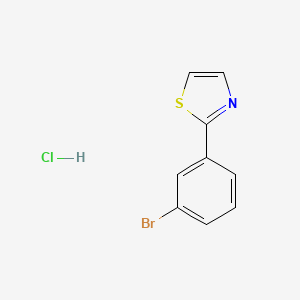
![N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2482400.png)
![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)
![methyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanoate](/img/structure/B2482404.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)
